
5-(4-Methoxy-2-nitrophenyl)-2-furaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, a series of 3-substituted 4-[5-(4-methoxy-2-nitrophenyl)-2-furfurylidene]amino-5-mercapto-1,2,4-triazoles were synthesized. Aminomethylation of these compounds with formaldehyde and various secondary amines furnished Mannich bases .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and Characterization : This compound has been synthesized and characterized using various techniques like FT-IR, NMR spectroscopy, and X-ray powder diffraction. The focus has been on understanding its molecular and solid-state structure (Rahmani et al., 2017).
Chemical Properties and Reactions
- Role in Forming Phthalazines : It serves as a precursor in the formation of benzo-substituted phthalazines, which are potential DNA intercalators (Tsoungas & Searcey, 2001).
- Interaction with NO₃ Radicals : The compound's interaction with NO₃ radicals has been studied, particularly in the context of atmospheric pollution and wood smoke emissions (Liu, Wen, & Wu, 2017).
Thermodynamics
- Thermodynamic Properties : Research has been conducted on the thermodynamic properties of derivatives of this compound, aiding in the optimization of synthesis and application processes (Dibrivnyi et al., 2019).
Photoreactive and Optical Applications
- Protein Crosslinking and Affinity Labeling : This compound has been explored for use in high-yield photoreagents for protein crosslinking and affinity labeling, which can be crucial in biochemical and medical research (Jelenc, Cantor, & Simon, 1978).
- Second Harmonic Generation : The compound has shown potential in second harmonic generation applications, particularly in the ultraviolet and near-infrared wavelength regions. This makes it a candidate for use in optical technologies (Singh et al., 2001).
Medicinal Chemistry
- Anticancer Activity : Mannich bases derived from this compound have been studied for their anticancer activity, showing some potency against various cancer cell lines (Holla et al., 2003).
Propiedades
IUPAC Name |
5-(4-methoxy-2-nitrophenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c1-17-8-2-4-10(11(6-8)13(15)16)12-5-3-9(7-14)18-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPUSAJELIKPIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354781 | |
| Record name | 5-(4-methoxy-2-nitrophenyl)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxy-2-nitrophenyl)-2-furaldehyde | |
CAS RN |
415943-88-3 | |
| Record name | 5-(4-methoxy-2-nitrophenyl)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Tetradecanoyloxy)ethyl 2-[(phosphonooxy)methyl]tetradecanoate](/img/structure/B1619050.png)
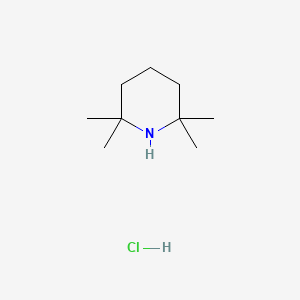

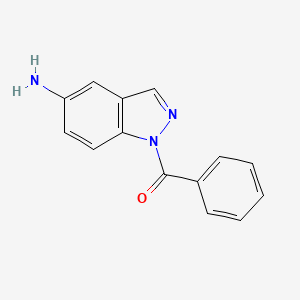

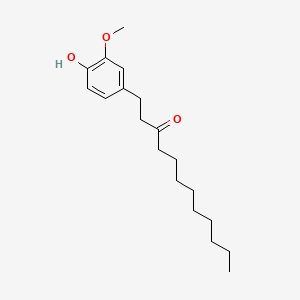
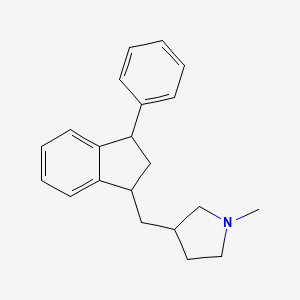
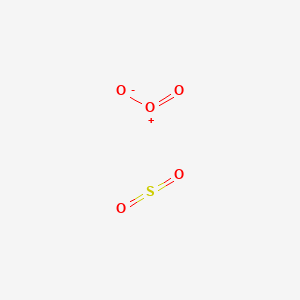



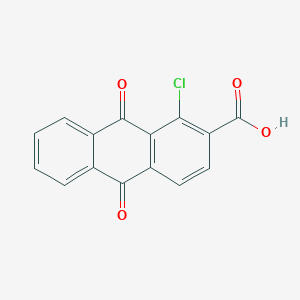
![2-[(2-Methoxyphenyl)methyl]butanedioic acid](/img/structure/B1619067.png)
![1-Methyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B1619070.png)